molecular formula C8H7NS B149020 4-methylbenzo[d]thiazole CAS No. 3048-48-4

4-methylbenzo[d]thiazole

Cat. No.: B149020
CAS No.: 3048-48-4
M. Wt: 149.21 g/mol
InChI Key: PIUXNZAIHQAHBY-UHFFFAOYSA-N
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Description

4-methylbenzo[d]thiazole is an aromatic heterocyclic compound with the chemical formula C8H7NS. It is a derivative of benzothiazole, characterized by a methyl group attached to the fourth position of the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

4-Methylbenzothiazole primarily targets the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Inhibiting DprE1 disrupts the cell wall formation, leading to the death of the bacteria .

Mode of Action

4-Methylbenzothiazole interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, thereby disrupting the biosynthesis of arabinogalactan . The disruption in the cell wall formation leads to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylbenzothiazole is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival of the bacteria . By inhibiting DprE1, 4-Methylbenzothiazole disrupts this pathway, leading to the death of the bacteria .

Pharmacokinetics

It’s known that benzothiazole derivatives can be detected in various aqueous matrices , suggesting that they may have good bioavailability.

Result of Action

The molecular effect of 4-Methylbenzothiazole’s action is the inhibition of DprE1, which disrupts the biosynthesis of arabinogalactan . The cellular effect is the disruption of the mycobacterial cell wall, leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of 4-Methylbenzothiazole can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s action . .

Biochemical Analysis

Biochemical Properties

4-Methylbenzothiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors (AHR), leading to the upregulation of CYP1A1 expression . This interaction is crucial as it influences various metabolic pathways and detoxification processes in the body. Additionally, 4-Methylbenzothiazole can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions.

Cellular Effects

4-Methylbenzothiazole affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of AHR, which plays a role in regulating gene expression related to detoxification and metabolic processes . Furthermore, 4-Methylbenzothiazole can affect cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of 4-Methylbenzothiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects by binding to AHR, leading to the activation of downstream signaling pathways and the upregulation of target genes such as CYP1A1 . This binding interaction is critical for its role in modulating biochemical and cellular processes. Additionally, 4-Methylbenzothiazole can inhibit or activate specific enzymes, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylbenzothiazole can change over time. Its stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylbenzothiazole can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to 4-Methylbenzothiazole in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of 4-Methylbenzothiazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and detoxification processes. At higher doses, it can cause toxic or adverse effects, including alterations in liver function and potential hepatotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-Methylbenzothiazole exerts its optimal effects without causing toxicity.

Metabolic Pathways

4-Methylbenzothiazole is involved in various metabolic pathways, including those related to detoxification and xenobiotic metabolism. It interacts with enzymes such as CYP1A1, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The modulation of these metabolic pathways by 4-Methylbenzothiazole can lead to changes in metabolite levels and metabolic flux, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methylbenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 4-Methylbenzothiazole within specific tissues can influence its biological activity and overall effects on cellular function.

Subcellular Localization

4-Methylbenzothiazole exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 4-Methylbenzothiazole is essential for its role in modulating biochemical and cellular processes, as it determines the sites of its interactions with biomolecules and enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylbenzo[d]thiazole typically involves the reaction of 4-methyl-2-aminobenzothiazole with nitrite under acidic conditions to form 4-methylbenzothiazole diazonium salt. This intermediate is then reduced using sulfite or stannous chloride-hydrochloric acid to yield 4-methyl-2-hydrazinobenzothiazole . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes using commercially available reagents and avoiding toxic solvents. One-pot synthesis methods are preferred for their efficiency and reduced waste production .

Chemical Reactions Analysis

Types of Reactions: 4-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

4-methylbenzo[d]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzothiazole: The parent compound, lacking the methyl group at the fourth position.

    2-Methylbenzothiazole: A derivative with the methyl group at the second position.

    2-Aminobenzothiazole: Contains an amino group at the second position.

Uniqueness: 4-methylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives often exhibit enhanced biological activities compared to other benzothiazole derivatives .

Properties

IUPAC Name

4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUXNZAIHQAHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184551
Record name 4-Methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3048-48-4
Record name 4-Methylbenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-2-amino-1,3-benzothiazole (4.93 g, 30 mmol) was dissolved in phosphoric acid (85%, 200 ml) with warming and vigerous stirring. The solution was cooled (-10°) and aqueous sodium nitrite (12.42 g in 35 ml water) added with stirring and cooling to maintain the temperature below -4°. The resulting solution was added dropwise, with vigerous stirring, to a cooled solution of hypophosphorus acid (50% by weight, 75 ml) at 0°. The reaction mixture was allowed to warm to ambient temperature and when evolution of gas was complete the mixture was diluted with ice-water, neutralised with sodium carbonate and extracted with dichloromethane (about 2.5 litres). Evaporation of the organic extracts, after drying over magnesium sulphate, gave an orange oil that was purified by chromatography on silica (dichloromethane as eluant). The product with adequate purity for further reaction was obtained as a dark orange oil.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
Quantity
35 mL
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reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methylbenzo[d]thiazole
Reactant of Route 2
4-methylbenzo[d]thiazole
Reactant of Route 3
4-methylbenzo[d]thiazole
Reactant of Route 4
4-methylbenzo[d]thiazole
Reactant of Route 5
4-methylbenzo[d]thiazole
Reactant of Route 6
4-methylbenzo[d]thiazole

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